molecular formula C7H5Cl2NO B8804279 ALPHA,2-DICHLOROBENZALDOXIME

ALPHA,2-DICHLOROBENZALDOXIME

Katalognummer: B8804279
Molekulargewicht: 190.02 g/mol
InChI-Schlüssel: OXNDXWTURCMXJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ALPHA,2-DICHLOROBENZALDOXIME is an organic compound with the molecular formula C₇H₅Cl₂NO It is a derivative of benzenecarboximidoyl chloride, where the benzene ring is substituted with a chlorine atom and a hydroxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ALPHA,2-DICHLOROBENZALDOXIME typically involves the chlorination of N-hydroxybenzenecarboximidoyl chloride. One common method includes the reaction of N-hydroxybenzenecarboximidoyl chloride with thionyl chloride (SOCl₂) in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures the consistency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

ALPHA,2-DICHLOROBENZALDOXIME undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The compound can undergo reduction to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN) under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Oxo derivatives of the original compound.

    Reduction Reactions: Amine derivatives.

Wissenschaftliche Forschungsanwendungen

ALPHA,2-DICHLOROBENZALDOXIME has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological nucleophiles.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ALPHA,2-DICHLOROBENZALDOXIME involves its reactivity with nucleophiles. The chlorine atom and the hydroxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-hydroxybenzenecarboximidoyl chloride: Lacks the chlorine substitution, leading to different reactivity and applications.

    2-chlorobenzenecarboximidoyl chloride:

    N-hydroxybenzamide: Similar structure but different functional groups, leading to distinct chemical properties.

Uniqueness

ALPHA,2-DICHLOROBENZALDOXIME is unique due to the presence of both chlorine and hydroxy substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C7H5Cl2NO

Molekulargewicht

190.02 g/mol

IUPAC-Name

2-chloro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H5Cl2NO/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H

InChI-Schlüssel

OXNDXWTURCMXJF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=NO)Cl)Cl

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

N-Chlorosuccinimide (56.1 g) was added slowly to a 0° C. solution of the compound prepared in Example 4 (65.4 g) in N,N-dimethylformamide (1.2 L). The reaction was stirred at room temperature overnight and then diluted with ice water and methyl tert-butyl ether. The layers were separated and the aqueous phase was extracted once more with methyl tert-butyl ether. The organic phases were combined, washed with brine, dried over anhydrous magnesium sulfate and concentrated to obtain the title compound (79.5 g) having the following physical data.
Quantity
56.1 g
Type
reactant
Reaction Step One
Quantity
65.4 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.